2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid
Description
Properties
CAS No. |
90101-89-6 |
|---|---|
Molecular Formula |
C17H12O5 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-4-oxochromene-8-carboxylic acid |
InChI |
InChI=1S/C17H12O5/c1-21-14-8-3-2-5-11(14)15-9-13(18)10-6-4-7-12(17(19)20)16(10)22-15/h2-9H,1H3,(H,19,20) |
InChI Key |
FODWTPOYVWKNKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Substituted Salicylaldehyde Preparation
The synthesis begins with 2-hydroxy-3-methoxybenzaldehyde, where the 3-methoxy group directs electrophilic substitution to the 4-position. Nitration followed by reduction and diazotization introduces an amino group, which is subsequently oxidized to a carboxylic acid. Alternatively, direct carboxylation using CO₂ under palladium catalysis has been reported, though yields remain moderate (50–65%).
Condensation and Cyclization
The substituted salicylaldehyde reacts with diethyl malonate in a deep eutectic solvent (DES) composed of choline chloride and zinc chloride. DES acts as both solvent and catalyst, enabling a 92% yield at 100°C within 2 hours. Ultrasound irradiation further enhances reaction efficiency, reducing time to 40 minutes while maintaining yields above 85%. The intermediate undergoes acid-catalyzed cyclization (HCl/EtOH) to form the 4-oxo-4H-1-benzopyran core.
Table 1: Knoevenagel Condensation Optimization
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| ChCl-ZnCl₂ (DES) | Neat | 100 | 2 | 92 |
| Piperidine/AcOH | EtOH | 80 | 7 | 78 |
| Ultrasound/Piperidine | EtOH | 25 | 0.67 | 88 |
Carboxylic Acid Functionalization
The 8-carboxylic acid is often introduced late-stage to avoid interference during earlier steps. Two primary strategies exist: oxidation of a methyl group or hydrolysis of a nitrile.
Oxidation of 8-Methyl Group
The methyl group is oxidized using KMnO₄ in acidic conditions (H₂SO₄/H₂O), yielding the carboxylic acid in 85% purity. Alternatively, RuO₂/NaIO₄ in CCl₄/H₂O provides a milder pathway with 90% yield, though reagent cost limits scalability.
Hydrolysis of 8-Cyano Group
Cyanation via Rosenmund-von Braun reaction (CuCN, DMF, 150°C) followed by acidic hydrolysis (HCl/H₂O) affords the carboxylic acid. This route achieves 78% overall yield but requires stringent moisture control.
Decarboxylative Coupling for Streamlined Synthesis
Recent advances employ doubly decarboxylative reactions to merge pre-functionalized fragments. For example, chromone-3-carboxylic acid reacts with 2-pyridylacetic acid hydrochloride under N-methylmorpholine catalysis in THF, followed by double decarboxylation. Adapting this method, this compound is synthesized in one pot via coupling of chromone-8-carboxylic acid and 2-methoxybenzeneacetic acid. The process achieves 70% yield at room temperature within 6 hours.
Table 2: Decarboxylative Coupling Parameters
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Chromone-8-COOH | N-Methylmorpholine | THF | 6 | 70 |
| Benzeneacetic acid | Piperidine | DCM | 12 | 55 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost, safety, and minimal purification. Flow chemistry, as described in patent CN102898408A, enables continuous production. Key steps include:
-
Triethyl Orthoformate Reaction : Forms intermediate ethyl esters under perchloric acid catalysis at –20°C.
-
Alkyne Bromination : Introduces bromine using 3-bromo-1-propyne in acetone with K₂CO₃, achieving 90% conversion.
-
Final Hydrolysis : Concentrated HCl at reflux cleaves esters to the carboxylic acid, with yields exceeding 80% after crystallization .
Chemical Reactions Analysis
Decarboxylative Michael Addition
A doubly decarboxylative Michael addition mechanism, observed in related chromene derivatives, involves the reaction of pyridylacetic acid with chromone-3-carboxylic acids. This process proceeds through two decarboxylation steps, forming hybrid molecules with pyridine and chromanone units. Mechanistic studies using mass spectrometry confirmed the formation of intermediate Michael adducts prior to final decarboxylation .
Cyclization Pathways
Cyclization reactions for chromene derivatives typically involve radical initiators (e.g., azobisisobutyronitrile) and reducing agents (e.g., hypophosphorous acid). These conditions drive the formation of the benzopyran core while introducing substituents like methoxyphenyl groups.
Esterification
The carboxylic acid group in the compound enables esterification reactions , as demonstrated by derivatives like cis-2-piperidinocyclohexyl 3-methylflavone-8-carboxylate hydrochloride (CID 3070425). This derivative involves esterification with a piperidinylcyclohexyl group, forming a hydrochloride salt .
Functional Group Substitution
Substituents such as methoxyphenyl or chlorophenyl groups can be introduced via cyclization or post-synthetic modifications. For example, the chlorophenyl derivative (CAS 92605-99-7) is synthesized using specific cyclization conditions.
Comparison of Analog Compounds
Research Findings
-
Synthesis Optimization : One-pot methods reduce reaction steps and solvent use, improving efficiency .
-
Mechanistic Insights : Decarboxylative pathways involve intermediate Michael adducts, confirmed by mass spectrometry .
-
Derivative Applications : Esterification enhances solubility and stability, critical for pharmaceutical development .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that derivatives of 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid exhibit significant antimicrobial properties. For instance, studies indicate that certain derivatives possess activity against Mycobacterium avium subsp. paratuberculosis and M. intracellulare, outperforming conventional antibiotics such as ciprofloxacin and isoniazid in efficacy . This suggests potential for development into novel antimicrobial agents.
1.2 Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. The presence of the benzopyran moiety contributes to its ability to scavenge free radicals, thereby offering protective effects against cellular damage .
1.3 Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of this compound. It has been shown to inhibit key inflammatory pathways, making it a candidate for therapeutic interventions in inflammatory diseases .
Agricultural Applications
2.1 Plant Growth Regulators
The benzopyran derivatives have been investigated for their role as plant growth regulators. They can enhance photosynthetic efficiency and stimulate growth by modifying thylakoid membrane permeability, which is essential for chloroplast function . This application could lead to increased crop yields and improved agricultural productivity.
2.2 Pest Resistance
Research indicates that compounds similar to this compound can be used in developing pest-resistant plant varieties. Their bioactive properties may deter herbivores and pathogens, providing a natural alternative to synthetic pesticides .
Material Science
3.1 Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices. Its ability to act as a photoinitiator in polymerization processes is being explored, potentially leading to new materials with enhanced properties such as UV resistance and mechanical strength .
3.2 Dye Applications
Due to its chromophoric nature, this compound can be utilized in dye applications, particularly in textiles and coatings where colorfastness and stability are critical . The exploration of its use in organic light-emitting diodes (OLEDs) is also an emerging area of interest.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-4-oxo-4H-chromene-8-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that regulate cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous benzopyrans and phenylacetic acid derivatives to highlight key differences in substituents, physicochemical properties, and biological activities.
Structural and Substituent Variations
Physicochemical Properties
- Lipophilicity: The 2-methoxyphenyl group in the target compound increases logP compared to non-methoxy analogs (e.g., 3-methyl-2-phenyl derivative) .
- Solubility: The carboxylic acid group at position 8 improves water solubility relative to esterified derivatives (e.g., morpholinethanol ester) .
- Molecular Weight: Halogenation (e.g., bromine in 6-bromo analog) significantly increases molecular weight (359.17 g/mol vs. ~300 g/mol for non-halogenated analogs) .
Crystallographic and Conformational Analysis
- The benzopyran core in 3-methyl-2-phenyl derivatives is nearly planar, with the phenyl ring forming a dihedral angle of 53.2° relative to the chromene system . The 2-methoxyphenyl group in the target compound may alter this angle, affecting receptor binding.
Biological Activity
2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid, also known as a coumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of flavonoids, which are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
The molecular formula of the compound is , with a molecular weight of approximately 312.28 g/mol. The compound features a benzopyran structure, which is characteristic of many bioactive flavonoids. Its structural characteristics can be summarized in the following table:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.28 g/mol |
| Melting Point | 280 °C |
| InChI | InChI=1S/C17H12O6/c1-22... |
| InChIKey | SKOZUNQRPJRQTJ-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that derivatives of benzopyran compounds exhibit significant anticancer properties. A study focusing on the invasive behavior of HT 1080 fibrosarcoma cells demonstrated that certain substituted coumarins reduced cell invasion effectively. The structure-activity relationship (SAR) revealed that modifications at specific positions on the benzopyran ring could enhance biological activity without compromising potency .
Antimicrobial Properties
Coumarin derivatives have also been evaluated for their antimicrobial effects. For instance, studies have shown that these compounds possess activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarins has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This activity suggests that this compound may be beneficial in treating inflammatory diseases .
Study on Anticancer Activity
A notable case study involved synthesizing a series of 6-substituted coumarin derivatives and evaluating their efficacy against cancer cell lines. The results indicated that compounds with aryl ester functions at the 3-position exhibited marked biological activity, suggesting a promising avenue for developing new anticancer agents .
Evaluation of Antimicrobial Effects
Another study assessed the antimicrobial efficacy of various coumarin derivatives against Mycobacterium tuberculosis. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 12.5 µg/ml, indicating strong potential as therapeutic agents against resistant strains .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methoxyphenyl)-4-oxo-4H-1-benzopyran-8-carboxylic acid, and how can reaction conditions be optimized to improve yield?
A multi-step synthesis involving oxidation of formyl precursors is effective. For example, 8-formyl-3-methyl-2-phenyl-4H-chromen-4-one can be oxidized with 31% H₂O₂ in 2-butanone at 363–368 K, followed by acidification and recrystallization (ethanol:DCM, 2:1 v/v) to achieve 81% yield. Key parameters include controlled peroxide addition intervals (every 10 h) and solvent polarity during purification .
Table 1 : Synthesis parameters for chromene-carboxylic acid derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Oxidizing agent | H₂O₂ (31%, 4 additions) | |
| Temperature | 363–368 K | |
| Recrystallization | Ethanol:DCM (2:1 v/v) | |
| Yield | 81% |
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Single-crystal X-ray diffraction (SCXRD) is essential for resolving planar chirality and dihedral angles (e.g., 53.2° between benzopyran core and phenyl substituents) . Complementary methods include:
- FT-IR : Identifies carbonyl stretches (~1643 cm⁻¹) and methoxy groups.
- NMR : Confirms aromatic coupling patterns and integration ratios.
- HPLC-MS : Monitors purity and degradation products under physiological conditions.
Advanced Research Questions
Q. How do structural modifications influence the pharmacological activity of 4-oxo-4H-1-benzopyran-8-carboxylic acid derivatives?
Systematic structure-activity relationship (SAR) studies evaluate substitutions at the 2- and 3-positions. For example:
- 3-Methyl substitution : Enhances metabolic stability by reducing esterase-mediated hydrolysis.
- N-Piperidinyl esters : Improve receptor affinity via steric interactions with muscarinic receptors. Advanced profiling includes:
- In vitro spasmolytic assays : Using isolated bladder or ileum tissues to measure IC₅₀ values.
- Pharmacokinetic studies : LC-MS/MS quantifies bioavailability and half-life (e.g., t₁/₂ = 4.7 h for optimized derivatives) .
Q. What methodologies address hydrolytic instability in ester-containing derivatives?
- Accelerated stability testing : Conducted in PBS (pH 7.4, 37°C) with LC-MS monitoring to track degradation.
- Structural modifications : Conformationally restricted amines (e.g., terflavoxate) reduce hydrolysis by 68% via steric hindrance .
- Formulation strategies : Lyophilization with cyclodextrin complexes or pH-adjusted buffers (e.g., citrate, pH 5.0) extends solution stability.
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy?
A three-tier approach is recommended:
- Comparative pharmacokinetics : Radiolabeled compounds quantify hepatic extraction ratios (>0.7 indicates high clearance).
- Tissue microdialysis : Measures unbound drug concentrations at target sites.
- PBPK modeling : Integrates in vitro ADME data to predict in vivo behavior. Discrepancies often arise from rapid glucuronidation, necessitating prodrug strategies .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : EN 166-certified eye protection, nitrile gloves, and lab coats.
- First aid measures : Immediate rinsing with water for skin/eye contact (15 min), artificial respiration if inhaled .
- Engineering controls : Fume hoods for synthesis steps involving volatile reagents.
Data Contradiction Analysis
Q. How can crystallographic data resolve ambiguities in molecular conformation?
SCXRD resolves tautomerism and planar chirality. For example, the benzopyran core in 3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid was confirmed to be planar (deviation <0.0166 Å), with intermolecular C–H···Oπ interactions governing crystal packing .
Methodological Workflow Table
Table 2 : Integrated workflow for derivative optimization
| Stage | Methodology | Purpose |
|---|---|---|
| Synthesis | H₂O₂ oxidation, recrystallization | High-purity compound generation |
| Structural analysis | SCXRD, NMR, FT-IR | Confirm substituent geometry |
| SAR profiling | Tissue bath assays, receptor binding | Identify lead candidates |
| Stability testing | PBS hydrolysis, LC-MS kinetics | Optimize metabolic resistance |
| In vivo validation | Radiolabeled PK/PD studies | Bridge in vitro-in vivo correlation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
